Buthionine sulfoximine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buthionine sulfoximine ethyl ester, also known as this compound, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is an ester derivative of buthionine sulfoximine, a compound known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buthionine sulfoximine ethyl ester can be synthesized through the esterification of buthionine sulfoximine with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions to maximize yield and purity. The process involves the continuous addition of ethanol and buthionine sulfoximine to a reaction vessel containing the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Buthionine sulfoximine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or hydroxide ions, this compound can hydrolyze to yield buthionine sulfoximine and ethanol.
Substitution: The ester group in this compound can be substituted by nucleophiles, such as amines, to form amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water or hydroxide ions acting as the nucleophile.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products
Hydrolysis: Buthionine sulfoximine and ethanol.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Buthionine sulfoximine ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Buthionine sulfoximine ethyl ester exerts its effects primarily through the inhibition of glutathione synthesis. It targets the enzyme gamma-glutamylcysteine synthetase, which is responsible for the first step in the synthesis of glutathione. By inhibiting this enzyme, this compound reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death . This mechanism is particularly useful in cancer research, where reducing glutathione levels can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparison with Similar Compounds
Similar Compounds
Buthionine sulfoximine: The parent compound of Buthionine sulfoximine ethyl ester, known for its glutathione synthesis inhibition properties.
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl butyrate: Another ester with similar chemical properties but different applications.
Uniqueness
This compound is unique due to its specific ability to inhibit glutathione synthesis, making it a valuable tool in research focused on oxidative stress and cancer therapy. Unlike other esters, its biological activity and potential therapeutic applications set it apart from more commonly used esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
131202-22-7 |
---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |
InChI Key |
LTSXFJISUHNKQB-OYNLBEDRSA-N |
Isomeric SMILES |
CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |
SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Canonical SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Synonyms |
BSO ethyl ester buthionine sulfoximine ethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.